molecular formula C18H19N5OS B14448861 Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio- CAS No. 73953-56-7

Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-

Cat. No.: B14448861
CAS No.: 73953-56-7
M. Wt: 353.4 g/mol
InChI Key: OCJNMHHYMKNSAH-UHFFFAOYSA-N
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Description

“Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an antipyrinyl group, a methylpyridyl group, and a thio group attached to the urea backbone. Urea derivatives are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” typically involves the reaction of 4-antipyrinyl isocyanate with 2-(4-methylpyridyl)thiourea under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

“Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The antipyrinyl and methylpyridyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Halogenating agents or strong acids/bases may be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group may yield sulfoxides or sulfones, while reduction of nitro groups may produce corresponding amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” involves its interaction with specific molecular targets. The antipyrinyl and methylpyridyl groups may bind to enzymes or receptors, modulating their activity. The thio group can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Urea, 1-(4-antipyrinyl)-3-(2-pyridyl)-2-thio-
  • Urea, 1-(4-antipyrinyl)-3-(2-(4-chloropyridyl))-2-thio-
  • Urea, 1-(4-antipyrinyl)-3-(2-(4-ethylpyridyl))-2-thio-

Uniqueness

“Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” is unique due to the presence of the 4-methylpyridyl group, which may impart distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups can influence its reactivity, stability, and interaction with biological targets.

Properties

CAS No.

73953-56-7

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylpyridin-2-yl)thiourea

InChI

InChI=1S/C18H19N5OS/c1-12-9-10-19-15(11-12)20-18(25)21-16-13(2)22(3)23(17(16)24)14-7-5-4-6-8-14/h4-11H,1-3H3,(H2,19,20,21,25)

InChI Key

OCJNMHHYMKNSAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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